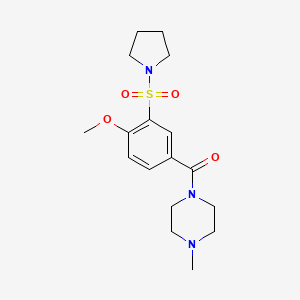
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide selectively inhibits the IKK complex by binding to the ATP-binding site of the IKKβ subunit. This prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the subsequent activation of target genes.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB pathway. In addition, N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to have potential therapeutic applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
One of the main advantages of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is its selectivity for the IKK complex, which reduces the risk of off-target effects. However, its potency may vary between different cell types and experimental conditions. Additionally, the use of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in vivo may be limited by its poor solubility and bioavailability.
将来の方向性
There are several potential future directions for the study of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. One direction is the development of more potent and selective inhibitors of the IKK complex. Another direction is the investigation of the potential therapeutic applications of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Finally, the use of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in combination with other drugs may have synergistic effects and enhance its therapeutic efficacy.
合成法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with 2-methoxyaniline to form 2-(4-chlorobenzoyl)-4-methoxyaniline. This compound is then reacted with pyrrolidine-1-sulfonyl chloride to form N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide.
科学的研究の応用
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the IKK complex, which plays a critical role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
特性
IUPAC Name |
(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-18-9-11-19(12-10-18)17(21)14-5-6-15(24-2)16(13-14)25(22,23)20-7-3-4-8-20/h5-6,13H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOFJSOWTULHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



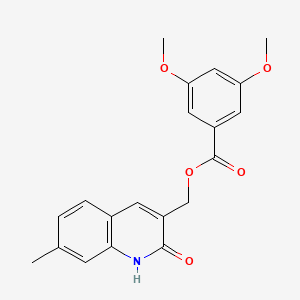
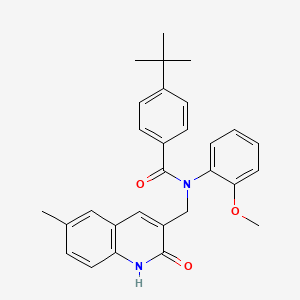
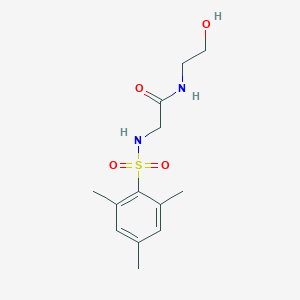
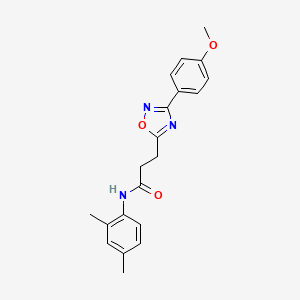

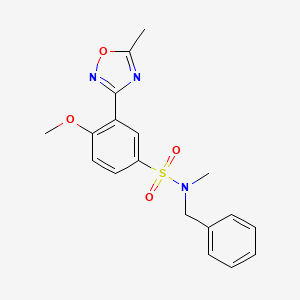
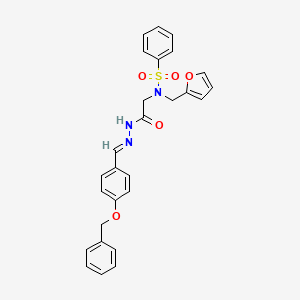
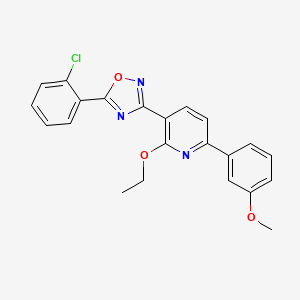

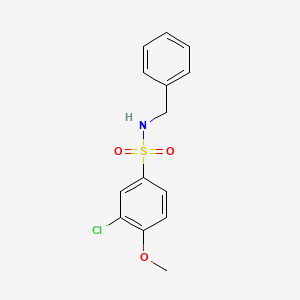
![N-(3-bromophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7687259.png)
